

5-BrdUTP Sodium Salt: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-BrdUTP sodium salt

CAS No.: 1173-82-6

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Bromo-2'-deoxyuridine-5'-triphosphate (5-BrdUTP) sodium salt, a critical nucleotide analog in molecular biology and drug development. This document details its chemical structure, physical and chemical properties, and provides established experimental protocols for its application in key research areas.

Core Properties of 5-BrdUTP Sodium Salt

5-BrdUTP is a synthetic analog of deoxyuridine triphosphate (dUTP), where the hydrogen at the 5-position of the pyrimidine ring is replaced by a bromine atom. This modification allows for its incorporation into DNA in place of thymidine triphosphate (dTTP) by various DNA polymerases. The presence of the bulky bromine atom enables the immunocytochemical detection of newly synthesized DNA, making it an invaluable tool for studying DNA replication, cell proliferation, and apoptosis.

Chemical Structure

Chemical Formula: $C_9H_{14}BrN_2O_{14}P_3 \cdot xNa$

Structure:

Physicochemical and Product Specifications

The following table summarizes the key quantitative data for **5-BrdUTP sodium salt**, compiled from various suppliers for easy comparison.

Property	Value	Source
Molecular Weight	547.04 g/mol (free acid)	Jena Bioscience[1]
	639.00 g/mol (sodium salt)	MedChemExpress[2]
CAS Number	102212-99-7	Multiple Sources[1][3]
Purity	≥90% to ≥95% (HPLC)	Multiple Sources[1]
Appearance	White to off-white crystalline solid or powder	MedChemExpress[4]
Solubility	Soluble in water (50 mg/mL)	Sigma-Aldrich
Extinction Coefficient	9.7 L mmol ⁻¹ cm ⁻¹ at 278 nm (in Tris-HCl, pH 7.5)	Jena Bioscience[1]
Storage Conditions	-20°C, sealed, away from moisture	Multiple Sources[1][2]
pH of Solution	7.5 ±0.5	Jena Bioscience[1]

Key Applications and Experimental Protocols

5-BrdUTP sodium salt is a versatile tool with applications in various molecular biology techniques. Below are detailed protocols for two of its primary uses: the detection of apoptosis through TUNEL assays and the analysis of nascent RNA through in vitro transcription labeling.

Detection of Apoptosis: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis. In this assay, the enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate 5-BrdUTP at the 3'-hydroxyl ends of fragmented DNA. The incorporated BrdU is then detected using a specific anti-BrdU antibody.

This protocol is adapted for the analysis of apoptotic cells by flow cytometry.

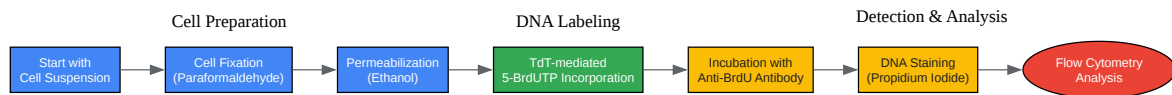
Materials:

- Cells in suspension
- Phosphate-Buffered Saline (PBS)
- 1% Paraformaldehyde in PBS
- 70% Ethanol (ice-cold)
- TdT Reaction Buffer (5x)
- **5-BrdUTP sodium salt** solution
- Terminal deoxynucleotidyl transferase (TdT)
- Rinsing Buffer (e.g., PBS with 0.1% Triton X-100 and 0.5% BSA)
- FITC-conjugated anti-BrdU antibody solution
- Propidium Iodide (PI)/RNase A staining solution

Procedure:

- Cell Fixation:
 - Wash cells with PBS and resuspend in 1% paraformaldehyde.
 - Incubate on ice for 15-30 minutes.
 - Centrifuge, discard the supernatant, and wash with PBS.

- Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice (or store at -20°C).
- Permeabilization and Labeling:
 - Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
 - Prepare the TdT labeling mix on ice:
 - TdT Reaction Buffer (5x)
 - **5-BrdUTP sodium salt** solution
 - TdT enzyme
 - Distilled water
 - Resuspend the cell pellet in the TdT labeling mix.
 - Incubate at 37°C for 60 minutes in a humidified chamber.
- Detection of Incorporated BrdU:
 - Stop the reaction by adding Rinsing Buffer and centrifuge.
 - Resuspend the cells in the FITC-conjugated anti-BrdU antibody solution.
 - Incubate at room temperature for 30-60 minutes in the dark.
- DNA Staining and Analysis:
 - Wash the cells with Rinsing Buffer.
 - Resuspend in PI/RNase A staining solution.
 - Incubate at room temperature for 30 minutes in the dark.
 - Analyze the cells by flow cytometry.



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Caption: Workflow of the TUNEL assay for apoptosis detection.

Analysis of Nascent RNA: In Vitro Transcription Run-on (TRO) Assay

The Transcription Run-on (TRO) assay is a powerful technique to measure the density of actively transcribing RNA polymerases on a DNA template. By using 5-Bromouridine-5'-triphosphate (BrUTP), a ribonucleotide analog of 5-BrdUTP, nascent RNA transcripts can be labeled and subsequently isolated for analysis.

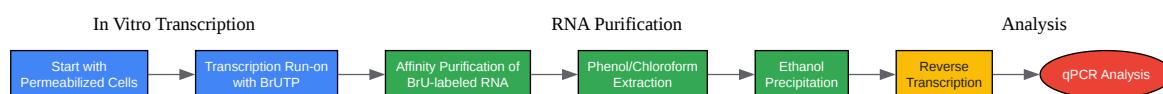
This protocol is designed to analyze transcription termination defects.^{[2][5]}

Materials:

- Permeabilized cells
- Transcription Run-on Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT)
- ATP, CTP, GTP solution (0.75 mM each)
- BrUTP solution (0.75 mM)
- RNase Inhibitor
- Phenol/chloroform/isoamyl alcohol
- Ethanol

Procedure:

- Transcription Reaction:
 - Resuspend the permeabilized cell pellet in the Transcription Run-on Buffer.
 - Add the NTP mix (ATP, CTP, GTP, and BrUTP) and RNase inhibitor.
 - Incubate at 30°C for 5 minutes to allow elongation of nascent RNA with BrUTP incorporation.[2]
- RNA Purification:
 - Stop the reaction and isolate the BrUTP-labeled RNA using an affinity-based method (e.g., immunoprecipitation with anti-BrdU antibodies).
 - Perform phenol/chloroform extraction to purify the RNA.[2]
 - Precipitate the RNA with ethanol.[2]
- Analysis:
 - Resuspend the purified RNA pellet.
 - Perform reverse transcription using gene-specific primers.
 - Analyze the resulting cDNA by quantitative PCR (qPCR) to determine the levels of transcription at specific gene regions.



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Caption: Workflow of the Transcription Run-on (TRO) assay.

Conclusion

5-BrdUTP sodium salt remains an indispensable reagent in modern molecular biology. Its ability to be incorporated into newly synthesized DNA and RNA allows for the precise tracking and quantification of fundamental cellular processes. The detailed protocols and structured data presented in this guide are intended to support researchers in the effective application of this versatile nucleotide analog in their experimental workflows. For all applications, it is crucial to adhere to safety guidelines, as bromodeoxyuridine is a known mutagen.

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